N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
"N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide" is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 2,3-dimethylphenyl group at the N-position and a 4-methylbenzyl group at the 1-position.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-9-18(10-8-15)13-24-14-19(11-12-21(24)25)22(26)23-20-6-4-5-16(2)17(20)3/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBTEAYTSMUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key differences in molecular weight, lipophilicity, and substituent bulk are evident among analogs (Table 1):
- Molecular Weight : The target compound (358.43 g/mol) is lighter than Compound 67 (421.58 g/mol), primarily due to the absence of the adamantyl group.
- Steric Effects : The 2,3-dimethylphenyl group in the target introduces ortho-substitution steric hindrance, which could influence binding interactions compared to the para-substituted 4-isopropylphenyl group in ’s compound.
Functional Implications
- Synthetic Accessibility : The lower yield of Compound 67 (25%) reflects challenges in incorporating bulky adamantyl groups, whereas the target compound’s simpler aromatic substituents may allow higher scalability .
- Metabolic Stability: Adamantyl groups (as in Compound 67) are known to enhance metabolic stability but increase molecular weight. The target compound’s methyl groups may offer a balance between stability and pharmacokinetic profiles.
- Binding Affinity : The 2,3-dimethylphenyl group’s steric bulk could hinder interactions with flat binding pockets compared to the less hindered 4-isopropylphenyl group in ’s compound .
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